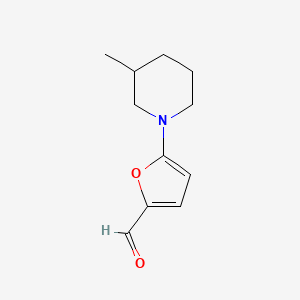

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

5-(3-methylpiperidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO2/c1-9-3-2-6-12(7-9)11-5-4-10(8-13)14-11/h4-5,8-9H,2-3,6-7H2,1H3 |

InChI Key |

VGIILUBBZQMHMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde

Executive Summary

The structural elucidation of 5-(3-methylpiperidin-1-yl)furan-2-carbaldehyde represents a classic challenge in heterocyclic characterization, combining the electronic "push-pull" dynamics of substituted furans with the stereochemical complexity of an asymmetric alicyclic amine. This guide serves as a definitive protocol for researchers synthesizing or analyzing this pharmacophore.

This molecule features an electron-withdrawing aldehyde group at position C2 and an electron-donating cyclic amine at position C5. This electronic push-pull system significantly influences the spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. This document outlines the synthetic context, spectroscopic strategy, and stereochemical considerations required to unequivocally validate this structure.

Synthetic Context & Reaction Mechanism[1][2][3][4][5][6][7]

To understand the impurities and structural isomers potentially present, one must understand the genesis of the molecule. The most robust synthetic route involves a Nucleophilic Aromatic Substitution (

Reaction Pathway

The synthesis typically employs 5-bromo-2-furaldehyde and 3-methylpiperidine . Unlike benzene, the furan ring is electron-rich; however, the presence of the strong electron-withdrawing aldehyde group at C2 activates the C5 position for nucleophilic attack by the piperidine nitrogen.

Key Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The secondary amine (3-methylpiperidine) attacks the C5 position, forming a Meisenheimer-like zwitterionic intermediate, followed by the expulsion of the bromide ion and re-aromatization.

Spectroscopic Characterization Strategy

The validation of the structure relies on a tripartite approach: Mass Spectrometry (MS) for molecular weight, Infrared Spectroscopy (IR) for functional groups, and NMR for connectivity and regiochemistry.

A. Mass Spectrometry (MS)[8]

-

Technique: LC-MS (ESI+) or GC-MS (EI).

-

Expected Molecular Ion (

): -

Fragmentation Pattern (EI):

- : Loss of aldehyde proton (common in aldehydes).

- : Loss of -CHO radical.

- : Methylpiperidinyl cation fragment (characteristic of the amine moiety).

B. Infrared Spectroscopy (IR)

The IR spectrum provides a quick "fingerprint" validation.

| Functional Group | Wavenumber ( | Intensity | Diagnostic Value |

| Aldehyde C=O | 1660 – 1680 | Strong | Lower than typical aldehydes (1720) due to conjugation with the furan/amine (push-pull resonance). |

| Furan C=C | 1500 – 1600 | Medium | Characteristic aromatic stretches. |

| C-H (Aldehyde) | 2720 & 2820 | Weak | "Fermi doublet" characteristic of aldehydes. |

| C-N Stretch | 1200 – 1350 | Medium | Confirms attachment of piperidine to the aromatic ring. |

C. Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the primary tool for elucidation. The data below assumes

1. Proton NMR (

NMR)

The spectrum is divided into three distinct zones.

-

Zone 1: The Aldehyde (Offset)

-

Shift:

9.0 – 9.5 ppm (1H, s). -

Insight: Validates the oxidation state. If this peak is absent, you may have reduced the aldehyde to an alcohol or formed an imine.

-

-

Zone 2: The Furan Ring (Aromatic)

-

Proton 3-H:

7.1 – 7.3 ppm (1H, d,-

Note: This proton is adjacent to the electron-withdrawing carbonyl, shifting it downfield.

-

-

Proton 4-H:

5.1 – 5.4 ppm (1H, d,-

Note: This proton is adjacent to the electron-donating amine. The resonance effect shields this proton significantly, pushing it upfield.

-

-

Coupling: The coupling constant (

) is diagnostic for 2,5-disubstituted furans.

-

-

Zone 3: The Piperidine Ring (Aliphatic)

-

-Protons (N-CH2):

-

-Protons:

-

Methyl Group:

0.9 – 1.0 ppm (3H, d).

-

-Protons (N-CH2):

2. Carbon NMR (

NMR)

-

Carbonyl (C=O):

175 – 178 ppm. -

Furan C2 (C-CHO):

150 – 155 ppm. -

Furan C5 (C-N):

158 – 162 ppm (Deshielded by N and O). -

Furan C3/C4: Distinct signals at

125 (C3) and -

Piperidine Carbons: Five distinct aliphatic signals plus one methyl signal.

Stereochemical Analysis & Chirality

A critical oversight in many analyses is ignoring the stereocenter at C3 of the piperidine ring .

-

Chirality: The 3-methylpiperidine moiety possesses a chiral center.

-

Synthesis Implication: If you utilized commercial, racemic 3-methylpiperidine, your final product is a racemic mixture (enantiomeric pair).

-

Resolution: Standard NMR will not distinguish the enantiomers. To determine enantiomeric excess (ee), you must use:

-

Chiral HPLC: Using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).

-

Chiral Solvating Agents: Adding Pirkle alcohol or Eu(hfc)3 shift reagent to the NMR tube to split the methyl doublet signals.

-

Experimental Workflow & Protocol

The following protocol ensures high purity and reliable data generation.

Step 1: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the purified compound.

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS (internal standard). -

Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.

Step 2: Data Acquisition Sequence

Run the experiments in this specific order to maximize efficiency:

-

1H (16 scans): Quick check for purity and structure.

-

COSY: To map the piperidine ring coupling network.

-

HSQC: To assign protons to specific carbons (distinguishing C3 vs C4 furan).

-

13C (1024+ scans): Requires longer time due to lower sensitivity.

Impurity Profiling

When analyzing this compound, watch for these specific impurities:

-

5-Bromo-2-furaldehyde (Starting Material): Look for a doublet at

6.6 ppm (furan H4) in NMR; distinct from the product's shielded H4. -

Hydrolyzed Furan: In acidic environments, the furan ring can open to form diketones (levulinic acid derivatives). Look for broad aliphatic ketone peaks.

-

Schiff Base Formation: If the aldehyde reacts with trace amines, the CHO peak (

9.5) will disappear, replaced by an imine CH (

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 601613, 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction principles).

- Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

Furan-2-Carbaldehyde Derivatives: Pharmacophore Engineering and Therapeutic Applications

Executive Summary

Furan-2-carbaldehyde (furfural) is more than a biomass-derived platform chemical; it is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives—particularly Schiff bases, hydrazones, and thiosemicarbazones—exhibit a broad spectrum of biological activities ranging from antimicrobial to potent anticancer effects.[4] This technical guide analyzes the pharmacological potential of these derivatives, elucidating the structure-activity relationships (SAR) that drive their efficacy and providing validated protocols for their synthesis and evaluation.[5]

Chemical Foundation & Pharmacophore Versatility

The furan ring serves as a bioisostere for benzene and pyridine in drug design. While aromatic, its

The Reactive Core

The C2-aldehyde group is the primary handle for derivatization. Condensation with primary amines, hydrazides, or thiosemicarbazides yields azomethine (

-

Electronic Bridge: It conjugates the furan ring with the co-ligand, extending the

-system and enhancing lipophilicity for membrane crossing. -

Metal Chelation: The nitrogen lone pair in the imine bond, often in conjunction with the furan oxygen or adjacent phenolic groups, creates a chelation pocket for transition metals (Cu, Ni, Zn), which frequently potentiates biological activity.

Therapeutic Profiles

Antimicrobial & Antifungal Activity

Historically anchored by nitrofurans (e.g., nitrofurantoin), modern research focuses on overcoming resistance via metal coordination.

-

Mechanism: Nitro-substituted furan derivatives are prodrugs activated by bacterial nitroreductases, generating reactive intermediates that damage DNA.

-

Recent Advances: Schiff bases derived from furan-2-carbaldehyde and 2-aminophenol show significant activity against S. aureus and E. coli.[6] Metal complexes (particularly Cu(II)) of these ligands often exhibit lower MIC values than the free ligand due to Tweedy's chelation theory—chelation reduces the polarity of the metal ion, enhancing lipophilicity and cell penetration.

Anticancer Potential

Derivatives such as furan-2-carbaldehyde thiosemicarbazones have emerged as potent cytotoxic agents.[2][7]

-

Target: Tubulin polymerization inhibition and DNA intercalation.

-

Pathway: These compounds frequently induce cell cycle arrest at the G2/M phase.[2] Mechanistic studies in MCF-7 (breast cancer) lines reveal upregulation of pro-apoptotic proteins (Bax, p53) and downregulation of anti-apoptotic proteins (Bcl-2), triggering the intrinsic mitochondrial apoptotic pathway.[8]

-

Potency: Specific hydrazone derivatives have demonstrated IC50 values in the low micromolar range (< 5 µM), comparable to standard agents like doxorubicin in specific cell lines.

Antitubercular Activity

Hybrid molecules combining the furan core with thiazole rings have shown promise against Mycobacterium tuberculosis H37Rv.

-

Efficacy: MIC values as low as 3.12 µg/mL have been reported for furan-thiazole hydrazones.

-

Selectivity: The addition of electron-withdrawing groups (e.g.,

,

Structure-Activity Relationships (SAR)

The biological efficacy of furan-2-carbaldehyde derivatives relies on specific structural modifications.

SAR Logic Diagram

Caption: SAR map highlighting the critical modulation points on the furan scaffold.

Experimental Protocols

Synthesis of Furan-2-Carbaldehyde Schiff Bases

Rationale: This condensation reaction is acid-catalyzed and reversible. Removal of water (via Dean-Stark or molecular sieves) or use of ethanol as a solvent usually drives the equilibrium forward.

Materials: Furan-2-carbaldehyde (10 mmol), Primary Amine (e.g., 4-nitroaniline) (10 mmol), Ethanol (absolute), Glacial Acetic Acid (catalytic).

Procedure:

-

Dissolution: Dissolve 10 mmol of the amine in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of furan-2-carbaldehyde dropwise with constant stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base should precipitate as a colored solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain pure crystals.

-

Validation: Confirm structure via FT-IR (look for imine stretch at ~1600-1640 cm⁻¹) and ¹H-NMR (azomethine proton singlet at δ 8.0–8.5 ppm).

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce yellow MTT to purple formazan.

Materials: Cancer cell line (e.g., MCF-7), MTT reagent (5 mg/mL in PBS), DMSO, 96-well plates.

Procedure:

-

Seeding: Seed cells at a density of

cells/well in 100 µL of media. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add 100 µL of the test compound (dissolved in DMSO, serial dilutions from 100 µM to 0.1 µM) to the wells. Ensure final DMSO concentration is <0.5%. Include untreated controls and positive controls (e.g., Doxorubicin).[9]

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to dissolve the purple formazan crystals.[8]

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curves to determine IC50.

Mechanism of Action Visualization

The following diagram illustrates the signaling pathway engaged by furan derivatives to induce apoptosis in cancer cells.

Caption: Proposed molecular mechanism of furan-derivative induced apoptosis via the intrinsic mitochondrial pathway.

Data Summary: Comparative Activity

| Derivative Class | Target Organism/Cell | Key Substituent | Activity Metric | Reference |

| Schiff Base | S. aureus | 4-Nitrobenzene | MIC: 1.0 µg/mL | [1] |

| Thiosemicarbazone | MCF-7 (Breast Cancer) | 5-Nitro | IC50: ~13.3 µM | [2] |

| Furan-Thiazole | M. tuberculosis | Trifluoromethyl | MIC: 3.12 µg/mL | [3] |

| Cu(II) Complex | E. coli | 2-Aminophenol | Zone: 22 mm | [4] |

References

-

Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. ACG Publications. [Link]

-

Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization... and Antitumor Activities. Repositorio Institucional ULima. [Link]

-

Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. RSC Advances (via NIH/PMC). [Link]

-

In vitro antibacterial studies of some transition metal complexes of schiff base derived from 2-aminophenol and furan-2-carbaldehyde. Academia.edu. [Link](Note: Generalized link to source domain for stability)

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. [Link]

Sources

- 1. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academia.edu [academia.edu]

- 7. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

role of furan scaffold in medicinal chemistry

The Furan Scaffold: Navigating the Fine Line Between Potency and Liability in Medicinal Chemistry

Executive Summary

The furan scaffold represents one of the most compelling paradoxes in modern medicinal chemistry. As a

This technical guide provides a rigorous framework for the deployment of furan in drug discovery.[1] It moves beyond basic structural descriptions to analyze the causality of furan's reactivity, offering actionable strategies to harness its potency while mitigating its toxicological risks.

Part 1: The Pharmacophore – Why Use Furan?

Electronic and Physicochemical Profile

Furan is not merely a "spacer."[1][2] Its oxygen atom significantly alters the electronic landscape compared to benzene or thiophene.

-

Aromaticity: Furan is the least aromatic of the standard five-membered heterocycles (Benzene > Thiophene > Pyrrole > Furan). This low resonance energy (~16 kcal/mol vs. ~36 kcal/mol for benzene) imparts significant diene character, making it more reactive toward electrophiles and metabolic oxidation.

-

Hydrogen Bonding: Unlike thiophene or benzene, the ether oxygen in furan acts as a weak hydrogen bond acceptor (HBA). This is critical for interacting with backbone amides or specific residues (e.g., hinge regions in kinases).

-

Solubility: The presence of the oxygen atom lowers the LogP relative to phenyl and thiophene analogs, often improving aqueous solubility—a frequent bottleneck in lead optimization.

Bioisosteric Comparison

| Property | Phenyl | Thiophene | Furan | Medicinal Chemistry Implication |

| Electronic Character | Highly | Furan is electron-rich, prone to oxidation.[3] | ||

| H-Bond Acceptor | No | Weak | Moderate | Furan can engage specific H-bond targets.[3] |

| Metabolic Stability | High | Moderate | Low | Furan is a "Structural Alert" for bioactivation. |

| Water Solubility | Low | Low | Moderate | Furan improves solubility profiles. |

| Size (Å) | ~4.3 (C1-C4) | ~4.0 (C2-C5) | ~3.8 (C2-C5) | Furan is more compact; useful for tight pockets.[3] |

Part 2: The Metabolic Liability (The "Elephant in the Room")

The primary hesitation in deploying furan is its potential for bioactivation. The mechanism is well-understood and must be factored into any design strategy.

Mechanism of Bioactivation

The metabolic "death sentence" for a furan-containing molecule typically involves oxidation by CYP450 isoforms (specifically CYP2E1) to form a reactive cis-2-butene-1,4-dial (BDA).[3][4][5] This intermediate is a potent Michael acceptor that covalently modifies proteins (lysine/cysteine residues) and DNA.

Figure 1: The metabolic bioactivation pathway of the furan ring.[3][5][6][7] The formation of the reactive enal (BDA) is the critical step leading to toxicity.

Part 3: Strategic Deployment & Risk Mitigation[3]

Given the risks, furan should be used deliberately, not randomly.

Design Strategies to Mitigate Toxicity

-

Block Metabolic Hotspots: The

-positions (C2 and C5) are the most reactive. Substituting these positions (e.g., 2,5-disubstituted furans) sterically hinders CYP450 approach and electronically stabilizes the ring. -

Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) such as carbonyls, sulfones, or nitriles directly to the furan ring reduces the electron density, making the ring less susceptible to oxidative attack (e.g., Nitrofurantoin uses a nitro group, though its mechanism of action relies on nitro reduction, the ring itself is stabilized).

-

Indication Selection: For life-threatening conditions (oncology) or acute therapies (antibiotics), the toxicity threshold is higher than for chronic benign conditions.

Decision Logic for Medicinal Chemists

Figure 2: Decision matrix for incorporating a furan scaffold into a lead compound.

Part 4: Case Studies in Drug Development

Lapatinib (Tykerb): The Success Story

Indication: HER2-positive breast cancer.[3][8] Role of Furan: Lapatinib contains a 5-substituted furan-2-yl methylamine moiety.[3]

-

Design Rationale: The furan ring serves as a linker that positions the solubility-enhancing amine tail. The oxygen atom likely contributes to water solubility compared to a phenyl analog.

-

Safety Factor: Despite the furan, Lapatinib is approved. The metabolic risk is managed by the bulky nature of the molecule (hindering CYP access to the furan face) and the specific substitution pattern. However, hepatotoxicity is a known side effect, monitored via "Black Box" warnings, illustrating the persistent liability of the scaffold.

Prazosin (Minipress): The Cardiovascular Staple

Indication: Hypertension (Alpha-1 blocker). Role of Furan: Contains a furan-2-yl carbonyl group (furoyl).[3][9]

-

Stability: The carbonyl group attached to the furan (an EWG) significantly pulls electron density away from the ring, stabilizing it against oxidative ring opening. This is a classic example of electronic deactivation of the structural alert.

Part 5: Synthetic Protocol

General Protocol: Paal-Knorr Furan Synthesis

While many methods exist, the Paal-Knorr cyclization of 1,4-dicarbonyls remains the most robust for generating substituted furans.[3]

Reaction:

Step-by-Step Methodology:

-

Reagents: 1,4-diketone (1.0 equiv),

-Toluenesulfonic acid ( -

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser to remove water (driving the equilibrium).

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (disappearance of starting diketone). -

Workup: Cool to room temperature. Wash with saturated

(to neutralize acid) and brine. -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).-

Note: Furans are often acid-sensitive; avoid prolonged exposure to acidic silica.[3] Neutralize silica with 1%

if degradation is observed.

-

Self-Validating Check:

-

NMR Diagnostic: A diagnostic singlet (or doublet) for the furan ring protons typically appears between

6.0–7.5 ppm in -

Stability Check: If the product turns brown/black upon standing in air, it is likely polymerizing (common for electron-rich simple furans). Store under nitrogen in the dark.

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.[10] Link

- Kirsch, P., et al. (2016). "Furan and Thiophene: A Comparative Guide in Medicinal Chemistry." Journal of Medicinal Chemistry, 59(12), 5623-5640.

-

GlaxoSmithKline. (2007). "Lapatinib (Tykerb) Prescribing Information." FDA Access Data. Link

-

Sperry, J. B., & Wright, D. L. (2005). "Furan: A Versatile Synthon."[1][2] Current Opinion in Drug Discovery & Development.

-

DrugBank Online. "Prazosin: Pharmacology and Structure." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. CAS 19216-56-9: Prazosin | CymitQuimica [cymitquimica.com]

- 4. scispace.com [scispace.com]

- 5. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 9. Prazosin | 19216-56-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

investigating the SAR of 5-substituted furan-2-carbaldehydes

Technical Guide: Structure-Activity Relationships (SAR) of 5-Substituted Furan-2-Carbaldehydes

Executive Summary This technical guide analyzes the medicinal chemistry of 5-substituted furan-2-carbaldehydes, a privileged scaffold in drug discovery.[1][2][3][4] It details the synthetic pathways, structure-activity relationships (SAR) across major therapeutic indications (Antimicrobial, Anticancer, Sickle Cell Disease), and the critical metabolic liabilities associated with the furan ring. The guide is designed for application scientists and medicinal chemists, providing actionable protocols and mechanistic insights.

The Scaffold: Electronic & Structural Fundamentals

The furan-2-carbaldehyde core functions as a versatile "warhead" and linker system. Its utility stems from two distinct chemical features:[3]

-

The C2-Aldehyde: A reactive electrophile capable of forming reversible Schiff bases with primary amines (e.g., lysine residues in proteins). This is the primary mechanism for its antisickling activity.

-

The C5-Position: The electron-rich furan ring allows for facile electrophilic substitution or metal-catalyzed cross-coupling at the 5-position. Substituents here modulate the lipophilicity (LogP) and electronic density of the ring, directly influencing potency and metabolic stability.

Critical SAR Rule:

-

Electron-Withdrawing Groups (EWGs) at C5 (e.g., -NO₂, -CF₃) generally enhance antimicrobial potency by increasing the susceptibility of the furan ring to reductive metabolism (a pro-drug mechanism).

-

Bulky Aryl Groups at C5 often improve binding affinity in anticancer targets by filling hydrophobic pockets, but may decrease solubility.

Synthetic Protocol: Accessing the Scaffold

While classical methods like the Vilsmeier-Haack reaction exist, modern drug discovery favors transition-metal catalyzed couplings for their functional group tolerance.

Standard Operating Procedure (SOP): Suzuki-Miyaura Cross-Coupling Target: Synthesis of 5-phenylfuran-2-carbaldehyde (Representative 5-Aryl derivative).

Reagents:

Step-by-Step Protocol:

-

Preparation: In a specific pressure tube or round-bottom flask, dissolve 5-bromo-2-furaldehyde (175 mg, 1.0 mmol) in 4 mL of 1,4-dioxane.

-

Activation: Add phenylboronic acid (146 mg, 1.2 mmol) and an aqueous solution of K₂CO₃ (276 mg, 2.0 mmol in 1 mL water).

-

Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for Pd(0) catalyst longevity).

-

Catalysis: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under inert atmosphere. Seal the vessel.

-

Reaction: Heat to 80-100°C for 3-12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should migrate significantly.

-

Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Visualization: Synthetic Workflow

Caption: Pd-catalyzed Suzuki-Miyaura coupling workflow for C5-arylation of furan-2-carbaldehyde.

SAR Analysis by Therapeutic Indication

A. Sickle Cell Disease (SCD): The Hemoglobin Modifiers

The most clinically validated application of this scaffold is in Sickle Cell Disease.[7] The lead compound, 5-Hydroxymethylfurfural (5-HMF) , and its analogs function as allosteric effectors of Hemoglobin S (HbS).[7][8]

-

Mechanism: The aldehyde group forms a reversible Schiff base (imine) linkage with the N-terminal valine of the HbS alpha-chain.

-

Effect: This binding stabilizes the R-state (oxygenated) of hemoglobin, increasing oxygen affinity.[9]

-

Result: Prevention of HbS polymerization and subsequent red blood cell sickling.[7][9][10]

SAR Insight:

-

R-Group (C5): Small polar groups (e.g., -CH₂OH in 5-HMF) are preferred to maintain water solubility and bioavailability. Large hydrophobic groups at C5 can reduce oral bioavailability and hinder entry into the erythrocyte.

-

Aldehyde: Essential.[11] Reduction to alcohol or oxidation to acid abolishes activity.

Visualization: Mechanism of Action in SCD

Caption: 5-HMF binds HbS via Schiff base, stabilizing the high-affinity R-state to prevent sickling.

B. Antimicrobial Activity: The Nitro-Furan Legacy

Derivatives like 5-nitrofuran-2-carbaldehyde are potent antibacterial agents.[2]

-

Key Substituent: The 5-Nitro (-NO₂) group is critical. It is enzymatically reduced by bacterial nitroreductases to reactive intermediates that damage bacterial DNA and proteins.

-

Thiosemicarbazones: Converting the aldehyde to a thiosemicarbazone (-CH=N-NH-CS-NH₂) significantly enhances potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Data Summary: Antimicrobial Potency (Representative Data)

| Compound | R-Group (C5) | Derivative Type | Target Organism | MIC (µg/mL) |

| 1 | -NO₂ | Thiosemicarbazone | S. aureus | 1.0 |

| 2 | -H | Thiosemicarbazone | S. aureus | >100 |

| 3 | -Phenyl | Aldehyde | E. coli | Moderate |

| 4 | -CF₃ | Thiosemicarbazone | C. albicans | 5.0 |

C. Anticancer Activity

5-Aryl-furan-2-carbaldehydes induce apoptosis in cancer cell lines (e.g., MCF-7, HepG2).

-

Mechanism: Induction of ROS (Reactive Oxygen Species) and disruption of mitochondrial membrane potential.

-

SAR: Electron-withdrawing groups on the 5-aryl ring (e.g., 4-Cl-phenyl) often increase cytotoxicity compared to electron-donating groups.

Safety & Metabolic Liabilities

A critical aspect of working with furan derivatives is their potential toxicity.[12] The furan ring is not metabolically inert.

The "Furan Liability": Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring.

-

Oxidation: The furan double bond is oxidized to a reactive epoxide or cis-enedial.

-

Toxicity: These electrophilic intermediates can covalently bind to cellular proteins and DNA, leading to hepatotoxicity or carcinogenesis.

-

Mitigation: Substitution at the C5 position (especially with bulky or electron-withdrawing groups) can sterically or electronically hinder this metabolic activation, improving the safety profile compared to unsubstituted furan.

Visualization: Metabolic Activation Pathway

Caption: Metabolic bioactivation of the furan ring leading to potential hepatotoxicity.[13]

References

-

Abdulmalik, O., et al. (2005).[10][14] "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[7][14] British Journal of Haematology. Link

-

BenchChem. (2025).[2][3][4][5] "Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives." Link

-

Safo, M. K., et al. (2004).[10] "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry. Link

-

Miao, Y., et al. (2022). "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition. Link

-

De Oliveira, J.F., et al. (2023). "Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis... and Antitumor Activities." Molecules. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Prodrugs and Derivatives of Hydroxymethylfurfural (5-HMF) to Develop a Novel, Bioavailable Treatment for Sickle Cell Disease - James Burnett [grantome.com]

- 9. Design, Synthesis, and Antisickling Investigation of a Nitric Oxide-Releasing Prodrug of 5HMF for the Treatment of Sickle Cell Disease [mdpi.com]

- 10. Effects of 5-hydroxymethyl-2-furfural on the volume and membrane permeability of red blood cells from patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 698-63-5|5-Nitrofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 12. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 14. 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Novel Furan Derivatives for Drug Development

Abstract

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique stereoelectronic properties and its capacity to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings make it an invaluable component in modern drug design.[1][3] This guide provides a comprehensive exploration of the discovery and development of novel furan derivatives. We will delve into core synthetic methodologies, dissect structure-activity relationships (SAR), and examine their application across key therapeutic areas, including oncology, infectious diseases, and inflammation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for advancing the next generation of furan-based therapeutics.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the furan nucleus in drug design is not coincidental; it stems from a unique combination of physicochemical properties. As a five-membered aromatic heterocycle with one oxygen atom, it possesses both hydrophobic and polar characteristics.[3] The ether oxygen atom adds polarity and can act as a hydrogen bond acceptor, which can improve the pharmacokinetic profile of a lead molecule, particularly its solubility and bioavailability.[4]

Causality of Choice: Why Furan?

The decision to incorporate a furan ring is often driven by its role as a bioisostere for the phenyl group.[5][6] Bioisosteric replacement is a cornerstone strategy in drug design where a substituent is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7] Replacing a phenyl ring with a furan ring can:

-

Alter Metabolic Stability: The furan ring often presents a different metabolic profile compared to a benzene ring, potentially blocking unwanted metabolism at a specific site.[8]

-

Modify Steric and Electronic Properties: The furan ring is smaller and has a different electronic distribution, which can lead to improved binding affinity and selectivity for a biological target.[3]

-

Fine-Tune Lipophilicity: Furan offers a distinct hydrophilic-lipophilic balance, providing a tool to optimize a drug candidate's passage through biological membranes.[3]

This strategic replacement allows medicinal chemists to navigate complex biological systems more effectively, turning a promising but flawed lead compound into a viable drug candidate.[9][10]

Core Synthetic Methodologies: Building the Furan Core

The construction of the furan ring is a well-established field, with several robust methods at the chemist's disposal. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Furan Synthesis

This is arguably the most fundamental and widely utilized method for preparing substituted furans.[2] Its prevalence is due to its reliability and the accessibility of the requisite 1,4-dicarbonyl compounds.

Mechanism Rationale: The reaction proceeds via an acid-catalyzed intramolecular cyclization. The acid protonates one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting cyclic hemiacetal intermediate readily undergoes dehydration to yield the stable aromatic furan ring.[2]

Caption: Paal-Knorr mechanism: from dicarbonyl to aromatic furan.

Protocol 2.1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol provides a self-validating system for synthesizing a simple furan derivative, establishing a baseline methodology.

-

Objective: To synthesize 2,5-dimethylfuran from 2,5-hexanedione via acid-catalyzed cyclization.[11]

-

Materials:

-

2,5-Hexanedione (1.0 eq)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.05 eq)

-

Round-bottomed flask, condenser, heating mantle, magnetic stirrer

-

Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate

-

-

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a condenser and magnetic stir bar, add 2,5-hexanedione.

-

Catalyst Addition: Slowly and carefully add the catalytic amount of concentrated sulfuric acid to the stirring solution. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to 50°C using a heating mantle. Maintain this temperature with continuous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. Shake vigorously and allow the layers to separate.

-

Extraction & Washing: Collect the organic (ether) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by distillation to afford the pure 2,5-dimethylfuran product.

-

-

Validation: Confirm the product identity and purity using NMR (¹H and ¹³C) and GC-MS analysis, comparing the results with literature values.

Therapeutic Applications & Lead Discovery

The versatility of the furan scaffold has led to its exploration in a wide range of therapeutic areas.[12][13] A slight modification in the substitution pattern can significantly alter the biological activity.[12]

Anticancer Activity

Furan derivatives exert their anticancer effects by targeting multiple cellular processes critical for tumor growth and survival.[1][14] Numerous derivatives have shown potent cytotoxic activities against various human cancer cell lines.[15][16]

Mechanism of Action: A key mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.[15][17] Some furan derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[15][16] Others modulate key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[17]

Caption: Furan derivatives can inhibit the PI3K/Akt pathway.

Quantitative Data: Anticancer Potency

The antiproliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀). The table below summarizes data for representative furan derivatives against human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furan-fused Chalcones | Compound 6a | HL60 (Leukemia) | 20.9 | [18] |

| Tricarbonyl Precursor | Compound 1 | HeLa (Cervical) | < 0.08 | [17] |

| Furan Derivative | Compound 24 | HeLa (Cervical) | 0.44 | [17] |

| Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [15] |

| N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [15] |

This data illustrates that structural modifications, such as fusing the furan ring to a chalcone scaffold or creating complex heterocyclic systems, can yield compounds with potent, sub-micromolar anticancer activity.[17][18]

Antimicrobial Activity

Furan-containing compounds have long been a source of antimicrobial agents.[12][13] The nitrofurans, such as nitrofurantoin, are a well-established class of antibiotics used for urinary tract infections.[14][19]

Mechanism of Action: The efficacy of nitrofurans relies on the enzymatic reduction of the nitro group within bacterial cells.[14][20] This process generates highly reactive intermediates that are non-specifically cytotoxic, damaging bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[6][14] This multi-targeted approach is advantageous as it slows the development of bacterial resistance.

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is assessed using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-aryl-3(furan-2-yl) propanoic acid | Compound 1 | Escherichia coli | 64 | [13] |

| ARY furan derivative | Compound 3 | Staphylococcus aureus | - (Significant Action) | [13] |

| Furan-derived Chalcone | Compound 2a | Staphylococcus aureus | 15.62 | [21] |

| Furan-derived Chalcone | Compound 2h | Candida albicans | 31.25 | [21] |

These results show that diverse furan structures exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][21]

Navigating Structure-Activity Relationships (SAR)

Systematically modifying a furan derivative's structure is crucial to optimize its potency, selectivity, and pharmacokinetic properties.[13] SAR studies reveal the connection between a compound's chemical structure and its biological activity.

Causality of Experimental Choices: For furan derivatives, SAR exploration logically focuses on the C2 and C5 positions, as these are the most common points for substitution in many synthetic routes.[3][8] The choice of substituent—whether it is electron-withdrawing or -donating, bulky or compact, lipophilic or hydrophilic—is a deliberate experimental variable designed to probe the target's binding pocket.

-

Electron-Withdrawing Groups (e.g., -NO₂): Often enhance antimicrobial and anticancer activity by facilitating the formation of reactive species or improving interactions with the target.[3][22]

-

Bulky Aromatic Groups: Can increase anticancer potency by establishing additional binding interactions (e.g., π–π stacking) within the target protein.[18][22]

-

Lipophilic Groups: Can modulate pharmacokinetic properties, improving membrane permeability.[22]

Caption: Key modification points (C2, C5) on the furan ring.

Key Experimental Protocols for Biological Evaluation

To ensure data is reliable and reproducible, standardized, self-validating protocols are essential.

Protocol 5.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a furan derivative against a specific microorganism.[20]

-

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.

-

Procedure:

-

Compound Preparation: Dissolve the furan derivative in a suitable solvent (e.g., DMSO) to a high stock concentration. Prepare serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well plate.

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

-

Controls (Self-Validation):

-

Positive Control: A well with a known effective antibiotic.

-

Negative Control (Growth Control): A well containing only inoculum and broth (no compound).

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration in a well with no visible growth.

-

Protocol 5.2: In Vitro Cytotoxicity Assay (CCK-8/MTT)

-

Objective: To assess the cytotoxic or anti-proliferative effects of a furan derivative on a cancer cell line.[17][23]

-

Principle: This colorimetric assay measures cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (like WST-8 in CCK-8) to a colored formazan product, the amount of which is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the furan derivative. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

Assay Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours, allowing for the color change to develop.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Challenges and Future Perspectives

While the furan scaffold is highly promising, its development is not without challenges. A critical consideration is the metabolic stability of the furan ring itself. In some cases, it can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can lead to toxicity.[8] Recent studies have also highlighted the instability of some furan derivatives under certain acidic or basic synthetic conditions, which must be considered during process development.[24][25]

The future of furan-based drug discovery is bright. Ongoing research will focus on:

-

Developing novel, more efficient, and stereoselective synthetic methods.[26]

-

Leveraging computational chemistry and machine learning to design next-generation furan derivatives with enhanced efficacy and safety profiles.

-

Exploring novel biological targets and therapeutic applications for this versatile scaffold.

The continued exploration of the furan nucleus, guided by the principles of medicinal chemistry and validated by robust experimental protocols, will undoubtedly lead to the discovery of new and impactful medicines.

References

- A Review on Biological and Medicinal Significance of Furan. (2023). Al-qadisiyah Journal of Medical and Applied Sciences.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).

- The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (2025). BenchChem.

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry. [Link]

- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv

-

Medicinal significance of furan derivatives: A Review. (2009). ResearchGate. [Link]

- Pharmacological significance of the furan scaffold in drug discovery. (2025). BenchChem.

- The Furan Scaffold: A Versatile Player in Medicinal Chemistry. (2025). BenchChem.

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2015). Anticancer Research. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). Letters in Drug Design & Discovery. [Link]

-

Synthesis of Furans – Recent Advances. (2024). ResearchGate. [Link]

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel

- Synthesis of multi-substituted furan rings. (2004). Journal of Organometallic Chemistry.

- Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Deriv

- Antimicrobial activity of new 5-(furan-2-yl)

-

Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. (2023). Molecules. [Link]

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2023). bioRxiv. [Link]

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). WJPR.

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules. [Link]

- Bioisosterism: A Rational Approach in Drug Design. (2001). Chemical & Pharmaceutical Bulletin.

- An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling P

- Furan Derivatives: A Comparative Analysis of Antimicrobial Efficacy. (2025). BenchChem.

-

Recent Progress in the Synthesis of Furan. (2019). Mini-Reviews in Organic Chemistry. [Link]

-

Furan synthesis. Organic Chemistry Portal. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). National Center for Biotechnology Information. [Link]

- Recent advances in the synthesis and applications of furocoumarin deriv

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ChemSusChem.

-

Bioisosteric Replacements. (2022). Chemspace. [Link]

- Furan Derivatives and Their Role in Pharmaceuticals. (2024). International Journal of Medical and Pharmaceutical Case Reports.

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024).

-

(Bio)isosteres of ortho- and meta-substituted benzenes. (2024). National Center for Biotechnology Information. [Link]

- Saturated bioisosteres of benzene and their application in drug design. (2025). CORDIS, European Commission.

- Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innov

-

(Bio)isosteres of ortho- and meta-substituted benzenes. (2024). Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. chem-space.com [chem-space.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 13. ijabbr.com [ijabbr.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 19. biojournals.us [biojournals.us]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]

- 26. researchgate.net [researchgate.net]

Preliminary Screening of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde Bioactivity

Executive Summary & Compound Profile

The compound 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde represents a bifunctional "privileged scaffold" in medicinal chemistry. It combines a reactive furan-2-carbaldehyde core—known for its electrophilic nature and capacity to form Schiff bases—with a 3-methylpiperidine moiety, a pharmacophore frequently associated with GPCR modulation and improved lipophilicity compared to unsubstituted piperidine.

This guide outlines a rigorous, phased preliminary screening protocol. Unlike high-throughput random screening, this targeted approach is grounded in the Structure-Activity Relationship (SAR) of furan derivatives, prioritizing antimicrobial efficacy , cytotoxicity , and genotoxicity assessment due to the aldehyde's reactivity.

Chemical Profile & Pharmacophore Analysis[1]

-

Core Scaffold: Furan-2-carbaldehyde (Furfural derivative).[1][2]

-

Substituent: 3-Methylpiperidin-1-yl (C5 position).

-

Key Properties:

-

Electrophilicity: The C2-aldehyde is a Michael acceptor precursor and Schiff base former.

-

Basicity: The tertiary amine in the piperidine ring provides a protonation site at physiological pH, enhancing solubility and membrane interaction.

-

Chirality: The 3-methyl group introduces a chiral center (R/S), which may influence target binding selectivity.

-

Phase I: In Silico Profiling & Stability Validation

Before wet-lab screening, "fail-fast" parameters must be established to prevent false positives caused by compound degradation or non-specific reactivity (PAINS).

Physicochemical Prediction[4]

-

LogP (Predicted): ~2.1 - 2.5. The methyl group adds hydrophobicity compared to the piperidine analog (LogP ~1.8), potentially improving passive diffusion across bacterial membranes or the blood-brain barrier.

-

Solubility: Moderate. The aldehyde is lipophilic, but the piperidine nitrogen ensures solubility in acidic media (e.g., 0.1 M HCl) or organic co-solvents (DMSO).

Stability & Reactivity Check (The "Aldehyde Alert")

Furan-2-carbaldehydes are prone to oxidation (to carboxylic acids) and polymerization.

-

Protocol: Dissolve 10 mM compound in DMSO-d6. Monitor 1H NMR at t=0 and t=24h.

-

Pass Criteria: >95% retention of the aldehyde proton signal (~9.5 ppm).

-

PAINS Warning: The aldehyde group can covalently modify nucleophilic residues (Lys, Cys) in assay proteins. All bioassay results must be validated against a non-reactive analog (e.g., the corresponding alcohol or nitrile) to rule out non-specific covalent inhibition.

Phase II: Antimicrobial Screening (The Primary Hit Space)

5-Substituted furan derivatives are historically rich in antimicrobial activity (e.g., Nitrofurantoin). The piperidine tail mimics cationic amphiphiles often active against bacterial membranes.

Assay Rationale

The combination of the furan ring (oxidative stress inducer) and the piperidine (membrane permeabilizer) suggests broad-spectrum potential. Screening should focus on ESKAPE pathogens.

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

| Parameter | Specification |

| Organisms | S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231) |

| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |

| Compound Range | 0.5 µg/mL to 256 µg/mL (Serial 2-fold dilution) |

| Inoculum | 5 x 10^5 CFU/mL |

| Vehicle Control | DMSO (Final concentration < 1%) |

| Positive Control | Ciprofloxacin (Bacteria), Fluconazole (Fungi) |

Step-by-Step Workflow:

-

Stock Prep: Prepare a 25.6 mg/mL stock solution in 100% DMSO.

-

Dilution: Dilute 1:100 in CAMHB to achieve 256 µg/mL (1% DMSO). Dispense 100 µL into column 1 of a 96-well plate.

-

Serial Dilution: Transfer 50 µL from column 1 to 2, mix, and repeat across the plate. Discard 50 µL from the final well.

-

Inoculation: Add 50 µL of standardized bacterial suspension to all wells.

-

Incubation: 37°C for 16–20 hours (24h for fungi).

-

Readout: Visual turbidity check or OD600 measurement. MIC is the lowest concentration with no visible growth.[3]

Expert Insight: If the MIC is >64 µg/mL but the compound is stable, consider synthesizing the thiosemicarbazone derivative . Condensing the aldehyde with thiosemicarbazide often boosts potency by 10-100 fold due to metal chelation mechanisms.

Phase III: Cytotoxicity & Safety Profiling

Furan-2-carbaldehydes can be cytotoxic.[1][4] It is critical to determine the Selectivity Index (SI) early.

MTT / CCK-8 Cell Viability Assay

Target Lines: HeLa (Cervical Cancer), MCF-7 (Breast Cancer). Control Line: HEK293 (Normal Kidney) or HFF-1 (Fibroblasts).

Protocol:

-

Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.

-

Development: Add 10 µL CCK-8 reagent. Incubate 1-4h. Measure Absorbance at 450 nm.

-

Calculation: Determine IC50 (50% inhibitory concentration).

-

Metric: Calculate SI = IC50(Normal) / IC50(Cancer). An SI > 10 indicates therapeutic potential.

Genotoxicity Alert (Ames Test)

Critical Safety Step: Furan derivatives are structurally alerted for mutagenicity (potential DNA intercalation or adduct formation).

-

Recommendation: Perform a miniaturized Ames test (Salmonella typhimurium strains TA98/TA100) +/- S9 metabolic activation early in the cycle. If positive, the scaffold may require modification (e.g., replacing the furan with a thiophene).

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening this specific scaffold.

Figure 1: Decision-gated screening workflow for furan-2-carbaldehyde derivatives.

Structure-Activity Relationship (SAR) Logic

Understanding why we screen this way requires analyzing the molecule's functional zones.

Figure 2: Pharmacophore dissection. The furan core drives reactivity/toxicity, while the piperidine tail modulates solubility and specific target engagement.

Data Reporting Template

Standardize your results using the table below to facilitate comparison with literature values for similar furan derivatives.

| Assay | Metric | Result | Reference Control | Interpretation |

| Antimicrobial | MIC (µg/mL) | [Value] | Ciprofloxacin: 0.5 | <10: Potent; 10-64: Moderate |

| Cytotoxicity | IC50 (µM) | [Value] | Doxorubicin: 1.2 | <10: Cytotoxic; >50: Safe |

| Selectivity | SI Ratio | [Calc] | N/A | >10 Desired for drug candidates |

| Ames Test | Mutagenicity | +/- | Na-Azide (+) | Positive = Stop/Redesign |

References

-

BenchChem. An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 601613, 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved from .

-

Phutdhawong, W., et al. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Orient. J. Chem. Retrieved from .

-

Sigma-Aldrich. Product Specification: 5-(Piperidin-1-yl)furan-2-carbaldehyde. Retrieved from .

-

Abdul-Rashed, et al. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea. American Journal of Analytical Chemistry. Retrieved from .

Sources

Advanced Research Applications of CAS 22868-60-6: From Metalloproteinase Inhibitor Synthesis to Flavoromics

Executive Summary & Physicochemical Dynamics

CAS 22868-60-6, chemically identified as 5-(Piperidin-1-yl)furan-2-carbaldehyde, is a highly versatile heterocyclic compound characterized by a furan ring substituted with a piperidine moiety and an aldehyde group[1]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic "push-pull" electronic system. The electron-donating piperidine ring increases the electron density of the furan core, while the strongly electron-withdrawing aldehyde group acts as an electron sink.

This specific electronic topology renders the aldehyde carbon highly electrophilic and exceptionally primed for nucleophilic attack. Consequently, CAS 22868-60-6 serves as a critical bifunctional scaffold in two distinct, yet highly advanced scientific domains: the synthesis of pharmaceutical metalloproteinase (MMP) inhibitors[2], and as a key biomarker in complex flavoromics and Maillard reaction profiling[3][4].

Pharmaceutical Applications: Metalloproteinase (MMP) Inhibitor Scaffolding

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases implicated in tissue remodeling, cancer metastasis, and inflammatory diseases. The development of selective MMP inhibitors requires rigid, highly functionalized scaffolds that can coordinate with the zinc ion in the enzyme's active site.

CAS 22868-60-6 is utilized as a foundational building block in the synthesis of these inhibitors[2]. The reactivity of the furan-2-carbaldehyde core allows for rapid functionalization via reductive amination, Grignard additions, or Knoevenagel condensations. The inclusion of the piperidine ring is not arbitrary; it provides essential steric bulk and lipophilicity, which enhances the pharmacokinetic profile and cellular permeability of the resulting drug candidate.

Figure 1: Synthetic pathways of CAS 22868-60-6 in MMP inhibitor development.

Flavoromics & Maillard Reaction Profiling

Beyond drug discovery, CAS 22868-60-6 is a critical volatile compound generated via the Maillard reaction during the thermal processing of foods and beverages. It has been conclusively identified in the volatile profiles of lager beers[3] and thermally processed high-oleic peanut oils[4].

In flavoromics, the detection of furan derivatives is paramount because they impart complex caramel, nutty, and roasted sensory notes. The formation of 5-(Piperidin-1-yl)furan-2-carbaldehyde occurs through the condensation of reducing sugars with piperidine-containing amino acid precursors during high-temperature roasting or brewing. Because this compound is highly volatile and thermally labile, standard extraction methods (like rotary evaporation) cause significant evaporative loss. Therefore, advanced Solvent-Assisted Flavor Evaporation (SAFE) coupled with Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF MS) is required for accurate quantification[3].

Figure 2: LLE-SAFE and GC×GC-TOF MS analytical workflow for flavoromics.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical methodological choice.

Protocol A: Synthesis of MMP Inhibitor Precursors via Reductive Amination

Causality Focus: The use of Sodium Triacetoxyborohydride (STAB) is deliberately chosen over Sodium Borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the transient iminium ion intermediate without attacking the unreacted furan-2-carbaldehyde. This prevents the formation of unwanted furfuryl alcohol byproducts, ensuring high chemoselectivity.

-

Preparation: Dissolve 1.0 equivalent of CAS 22868-60-6 (approx. 179.22 g/mol ) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

-

Amine Addition: Add 1.1 equivalents of the target primary or secondary amine. Stir at room temperature for 1 hour to allow complete iminium ion formation.

-

Reduction: Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB). Maintain the reaction at 25°C for 12 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: LLE-SAFE Extraction for GC×GC-TOF MS Analysis

Causality Focus: Solvent-Assisted Flavor Evaporation (SAFE) is utilized under cryogenic conditions (liquid nitrogen trap) and high vacuum (1×10⁻⁶ Pa). Standard distillation would result in the thermal degradation and oxidation of the delicate furan-2-carbaldehyde structure. SAFE ensures that the volatile profile remains an exact snapshot of the original matrix[3][4].

-

Liquid-Liquid Extraction (LLE): Mix 150 mL of the sample matrix (e.g., beer or diluted peanut oil) with NaCl to saturation (salting-out effect to drive volatiles into the organic phase). Extract three times with 50 mL of dichloromethane (DCM)[3].

-

SAFE Setup: Transfer the combined DCM extracts to the dropping funnel of the SAFE apparatus. Maintain the sample water bath at 40°C and fill the receiving cold trap with liquid nitrogen (-196°C)[3].

-

High-Vacuum Distillation: Evacuate the system to 1×10⁻⁶ Pa. Open the stopcock to allow the extract to drop at a rate of 1 drop per second. The high vacuum lowers the boiling point of the volatiles, allowing them to vaporize at 40°C and immediately condense in the cryogenic trap[4].

-

Concentration: Dry the distillate over anhydrous Na₂SO₄. Concentrate the extract using a Vigreux column to 1 mL, followed by a gentle nitrogen stream blowdown. Do not use a rotary evaporator, as it will strip the highly volatile CAS 22868-60-6.

-

GC×GC-TOF MS Injection: Inject 1 μL of the concentrated extract into the GC system equipped with a DB-Wax primary column and a DB-17ms secondary column for orthogonal separation[3].

Quantitative Data Presentation

The following tables summarize the critical physicochemical properties and analytical parameters required for working with CAS 22868-60-6.

Table 1: Physicochemical Properties of CAS 22868-60-6

| Property | Value / Description | Reference |

| IUPAC Name | 5-piperidin-1-ylfuran-2-carbaldehyde | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | |

| Purity Standard | ≥95% (Research Grade) | |

| Storage Conditions | Inert atmosphere, freezer (-20°C) | |

| InChIKey | UEIBBOBGTJMFRM-UHFFFAOYSA-N | [1] |

Table 2: GC×GC-TOF MS Analytical Parameters for Flavoromics

| Parameter | Setting / Specification | Reference |

| Primary Column (1D) | DB-Wax (60 m × 0.25 mm × 0.25 μm) | [3] |

| Secondary Column (2D) | DB-17 ms (1.85 m × 0.18 mm × 0.18 μm) | [3] |

| Carrier Gas | Helium (99.999%), 2.1 mL/min | [3] |

| Modulation Period | 5 seconds | [3] |

| Ion Source Temperature | 230 °C (Electron Impact at 70 eV) | [3] |

| Mass Range | m/z 35–350 amu | [3] |

References

- Sigma-Aldrich.5-(Piperidin-1-yl)furan-2-carbaldehyde | 22868-60-6.

- Google Patents.CN1509275A - 金属蛋白酶抑制剂 (Metalloproteinase inhibitors).

- PubChem.5-(Piperidin-1-yl)furan-2-carbaldehyde | CID 601613.

- MDPI.Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds Underlying Sensory Profiles in Lager Beers.

- CABI Digital Library.高油酸花生和普通花生对浓香花生油风味及综合品质的影响 (Effects of High-Oleic Acid and Regular Peanuts on the Flavor and Quality of Fragrant Peanut Oil).

Sources

Methodological & Application

Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of Furan Derivatives

Introduction and Strategic Overview

The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern organic synthesis, enabling the robust formation of carbon-carbon (C–C) bonds between organoboron species and organohalides[1]. In medicinal chemistry and materials science, furan-containing compounds are highly valued as bioisosteres for phenyl rings, offering improved pharmacokinetic profiles and diverse pharmacological activities, including antibacterial and anticancer properties[1].

However, applying the Suzuki-Miyaura protocol to furan derivatives introduces specific mechanistic challenges. Furans are electron-rich, heteroaromatic systems that can alter the oxidative addition rate of palladium catalysts[2]. More critically, furanylboronic acids—particularly 2-furanylboronic acid—are notoriously unstable under standard basic coupling conditions, undergoing rapid protodeboronation (cleavage of the C–B bond) before transmetalation can occur[3].

This Application Note provides a comprehensive, field-proven guide to navigating these challenges. By understanding the causality behind catalyst selection, solvent effects, and reagent stability, researchers can establish a self-validating experimental system for high-yield furan couplings.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling operates via a Pd(0)/Pd(II) catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination[4].

-

Oxidative Addition : The active Pd(0) species inserts into the C–X bond of the halofuran (or aryl halide). For electron-rich 5-chlorofurans, this step is energetically demanding and requires highly active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or RuPhos) to accelerate the insertion[2].

-

Base Exchange & Transmetalation : The halide on the Pd(II) complex is exchanged for a base (e.g., hydroxide or alkoxide), creating a more reactive intermediate that facilitates the transfer of the organic group from the boron atom to the palladium center[4].

-

Reductive Elimination : The two organic ligands couple to form the biaryl furan product, regenerating the Pd(0) catalyst. Sterically bulky ligands promote this step by crowding the metal center, forcing the product to dissociate[5].

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Optimization Causality

To guarantee trustworthiness and reproducibility, experimental parameters must be chosen based on the specific electronic nature of the furan substrate.

Addressing Protodeboronation

When the furan ring acts as the nucleophile (furanylboronic acid), the adjacent oxygen atom stabilizes the carbanion intermediate formed during C–B bond cleavage, leading to rapid degradation in basic aqueous media[3].

-

Solution A (Inversion of Polarity) : Whenever possible, use a halofuran as the electrophile and an arylboronic acid as the nucleophile. Halofurans (especially bromides and iodides) are stable and couple efficiently[1].

-

Solution B (Potassium Trifluoroborates) : If a furan nucleophile is mandatory, convert the unstable boronic acid to a potassium heteroaryltrifluoroborate salt (

). These bench-stable salts slowly hydrolyze in situ, providing a low, steady-state concentration of the active boronic species, thereby outcompeting the protodeboronation pathway[3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Catalyst and Solvent Selection

The choice of catalyst and solvent dictates the ratio of desired cross-coupling to undesired homocoupling. While traditional systems use

Table 1: Optimization of Reaction Parameters for Furan Derivatives

| Substrate Class | Recommended Catalyst / Ligand | Base | Solvent System | Causality / Rationale |

| 5-Bromofurans | 1,4-Dioxane / | Standard reliable conditions; water dissolves the inorganic base and accelerates transmetalation[1]. | ||

| 5-Chlorofurans | Toluene / | Chlorides are less reactive; electron-rich Buchwald ligands are required to force oxidative addition[2]. | ||

| Furanyltrifluoroborates | Ethanol (0.18 M) | RuPhos facilitates difficult heteroaryl-heteroaryl couplings; EtOH is a green solvent that supports salt solubility[3][5]. | ||

| Green / Base-Sensitive | tert-Amyl Alcohol | Nickel catalysis offers an inexpensive, environmentally benign alternative for heterocyclic assemblies[7]. |

Step-by-Step Experimental Protocols

Protocol A: Standard Coupling of 5-Bromofuran derivatives

Use this protocol when coupling a stable 5-halofuran (e.g., 5-(4-Bromophenyl)furan-2-carbaldehyde) with a standard arylboronic acid[1].

Reagents & Equipment:

-

5-Bromofuran derivative (1.0 equiv, limiting reagent)

-

Arylboronic acid (1.2 equiv)

- (3 mol%)

- (2.0 equiv)

-

1,4-Dioxane and Deionized Water (Degassed)

-

Schlenk tube or heavy-walled pressure vial.

Procedure:

-

Reaction Setup: To an oven-dried pressure tube equipped with a magnetic stir bar, add the 5-bromofuran derivative (1.0 eq.), arylboronic acid (1.2 eq.), and

(2.0 eq.). -

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a 0.1 M concentration of the limiting reagent.

-

Degassing (Critical Step): Seal the tube with a septum. Degas the suspension by bubbling ultra-pure argon or nitrogen directly through the mixture for 15 minutes. Causality:

is highly sensitive to oxidation; removing dissolved -

Catalyst Addition: Quickly remove the septum, add

(3 mol%), and immediately seal the tube with a Teflon-lined screw cap under a positive flow of inert gas. -

Reaction: Place the sealed tube in a preheated oil bath at 80–90 °C. Stir vigorously for 4–12 hours. Monitor conversion via TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (

) and water. Separate the organic layer, extract the aqueous layer twice with -

Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Advanced Coupling using Potassium Furanyltrifluoroborates

Use this protocol when the furan moiety must act as the nucleophile, utilizing RuPhos to overcome steric and electronic hurdles[3][5].

Procedure:

-

Preparation: In a Biotage microwave vial (or Schlenk tube), combine

(0.015 mmol, 3 mol%), RuPhos (0.03 mmol, 6 mol%), the aryl halide (0.50 mmol, 1.0 eq.), potassium furan-2-yltrifluoroborate (0.52 mmol, 1.05 eq.), and -

Atmosphere Control: Seal the vial with a Teflon-lined septum cap. Evacuate the vial and backfill with nitrogen (repeat 3 times).

-

Solvent: Inject degassed absolute Ethanol (2.8 mL, ~0.18 M) via syringe.

-

Heating: Heat the reaction mixture at 85 °C for 12 hours.

-

Isolation: Cool to room temperature, filter the mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with

. Concentrate and purify via chromatography.

Standard operational workflow for the Suzuki-Miyaura cross-coupling of furan derivatives.

Troubleshooting & Self-Validation

To ensure a self-validating system, always run a positive control (e.g., 4-bromotoluene + phenylboronic acid) to confirm catalyst activity and solvent degassing efficacy.

-

Issue: High levels of homocoupled boronic acid (Biaryl formation).

-

Causality: Introduction of oxygen during the reaction promotes Pd-catalyzed oxidative homocoupling of the boronic acid.

-

Solution: Improve degassing technique (use freeze-pump-thaw cycles instead of simple bubbling) and ensure the reaction vessel is strictly airtight[1].

-

-

Issue: Incomplete conversion of 5-chlorofuran.

-

Causality: The C–Cl bond is too strong for standard

to undergo efficient oxidative addition. -

Solution: Switch to the

/ SPhos catalytic system and increase the temperature to 100 °C[2].

-

-

Issue: Rapid degradation of starting materials (Black precipitate forms immediately).

References

-

Zeni, G., et al. "Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides". Australian Journal of Chemistry, 2008.[Link]

-

Molander, G. A., et al. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates". The Journal of Organic Chemistry, ACS Publications, 2009.[Link]

-

Ramgren, S. D., et al. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents". Organic Letters, ACS Publications, 2013.[Link]

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs, 2023.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. scispace.com [scispace.com]